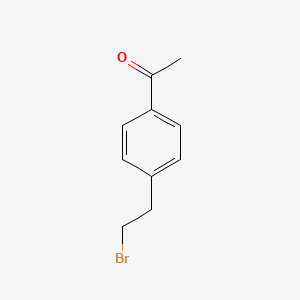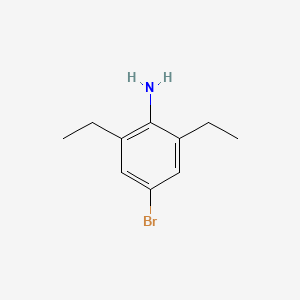
4-溴-2,5-二氟苯甲酸
描述
Synthesis Analysis
The synthesis of halogenated benzoic acids, such as 4-Bromo-2,5-difluorobenzoic acid, often involves multi-step reactions including halogenation, Sandmeyer reaction, and carboxylation processes. For example, a synthesis method for a similar compound, 4-chloro-2,5-difluorobenzoic acid, utilizes bromination and Grignard reactions, indicating that similar methodologies could be applied to synthesize 4-Bromo-2,5-difluorobenzoic acid with modifications for bromine incorporation and control of fluorine positions (Zhao Hao-yu, 2011).
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms that influence the electronic distribution and physical properties of the molecule. The crystal structure analysis and molecular recognition studies of derivatives of benzoic acid, such as 3,5-dihydroxybenzoic acid and its bromo derivative, demonstrate the impact of halogen substitution on molecular interactions and assembly (S. Varughese & V. Pedireddi, 2006).
Chemical Reactions and Properties
The chemical reactivity of 4-Bromo-2,5-difluorobenzoic acid is influenced by the presence of both the bromo and fluoro substituents. These groups can participate in various organic reactions, such as Grignard reactions, providing pathways for functionalization and further synthesis. The study on the continuous flow synthesis of trifluorobenzoic acid showcases advanced techniques for efficiently conducting reactions involving halogenated compounds (Q. Deng et al., 2015).
科学研究应用
代谢途径分析
4-溴-2,5-二氟苯甲酸在代谢途径的背景下进行研究。一项研究探讨了4-溴-2,5-二甲氧基苯乙胺(2C-B)的代谢,通过氧化脱氨产生代谢产物,包括4-溴-2,5-二甲氧基苯甲酸(BDMBA)。这项研究有助于理解相关化合物的代谢转化以及在各种物种中潜在的毒性效应(Carmo et al., 2005)。
合成化学
在合成化学中,包括4-溴-2,5-二氟苯甲酸在内的氟苯甲酸衍生物被用于各种有机合成过程。研究表明选择性转化,并突出了这些化合物在合成应用中的多功能性(Schlosser & Heiss, 2003)。
制药工业和材料科学
像4-溴-2,5-二氟苯甲酸这样的化合物是制药工业和材料科学中有价值的中间体。合成相关三氟苯甲酸,用作中间体,说明了它们在开发药物和材料中的重要性(Deng et al., 2015)。
晶体学中的结构分析
在晶体学中,溴苯甲酸衍生物,如4-溴-2,5-二氟苯甲酸,被分析其分子间相互作用。这种分析对于理解分子结构和设计新材料至关重要(Raffo et al., 2016)。
环境示踪研究
一些与4-溴-2,5-二氟苯甲酸密切相关的二氟苯酸盐化合物已被评估为环境研究中的示踪剂,例如追踪多孔介质中的水运动。它们在不同土壤类型中的行为对于环境监测和管理至关重要(Jaynes, 1994)。
安全和危害
4-Bromo-2,5-difluorobenzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash all exposed external body areas thoroughly after handling .
属性
IUPAC Name |
4-bromo-2,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZSTHLOAZTDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356384 | |
| Record name | 4-bromo-2,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-difluorobenzoic acid | |
CAS RN |
28314-82-1 | |
| Record name | 4-Bromo-2,5-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,5-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1268433.png)
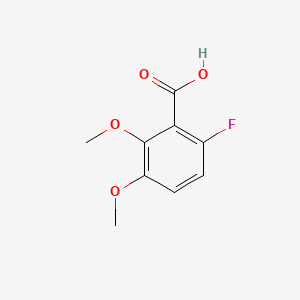
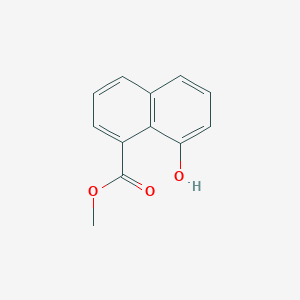
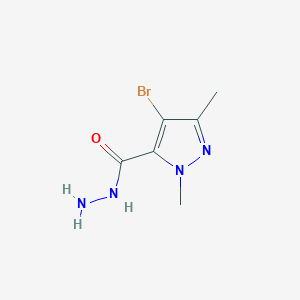


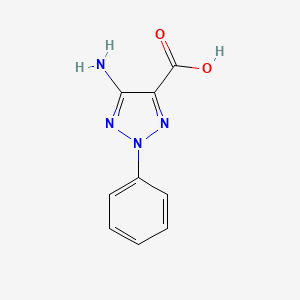
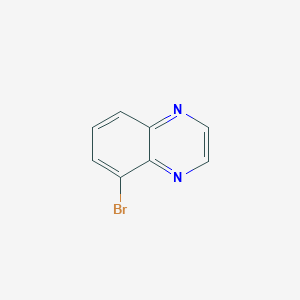
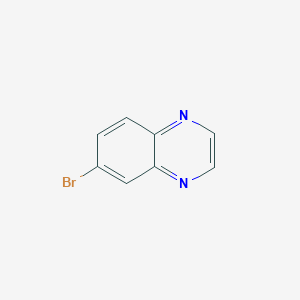
![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)
